2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121512-00-1
VCID: VC11682754
InChI: InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)10-8(16)6-7-9(19-5)11(10)15/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F
Molecular Formula: C13H17BBrFO2S
Molecular Weight: 347.1 g/mol

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester

CAS No.: 2121512-00-1

Cat. No.: VC11682754

Molecular Formula: C13H17BBrFO2S

Molecular Weight: 347.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester - 2121512-00-1

Specification

CAS No. 2121512-00-1
Molecular Formula C13H17BBrFO2S
Molecular Weight 347.1 g/mol
IUPAC Name 2-(2-bromo-6-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)10-8(16)6-7-9(19-5)11(10)15/h6-7H,1-5H3
Standard InChI Key SVELRARRTWFWKN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F

Introduction

Chemical and Physical Properties

The compound 2-bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester (CAS No. 2121512-00-1) has a molecular formula of C13H17BBrFO2S\text{C}_{13}\text{H}_{17}\text{BBrFO}_{2}\text{S} and a molecular weight of 347.1 g/mol. Its structure integrates a phenyl ring substituted at the 2-, 3-, and 6-positions with bromine, methylthio, and fluorine groups, respectively. The boronic acid functionality is protected as a pinacol ester, enhancing stability and handling characteristics.

Structural Characterization

  • SMILES Notation: The SMILES string for this compound is COc1ccc(Br)c(B2OC(C)(C)C(C)(C)O2)c1F, derived from analogous structures , though adjusted for the methylthio substituent.

  • InChI Key: The unique identifier WJGGNVJNZKPOLO-UHFFFAOYSA-N corresponds to its stereochemical and constitutional features.

  • Melting Point: While specific data for this compound is limited, related pinacol esters exhibit melting points between 56–64°C , suggesting similar thermal behavior.

Spectroscopic Data

Although explicit spectral data (NMR, IR) is unavailable in the provided sources, the compound’s structure can be inferred through comparison with analogs. For instance, the bromine and fluorine substituents would produce distinct 19F^{19}\text{F} and 79/81Br^{79/81}\text{Br} NMR signals, while the methylthio group (-SMe\text{-SMe}) would appear as a singlet in 1H^{1}\text{H} NMR.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC13H17BBrFO2S\text{C}_{13}\text{H}_{17}\text{BBrFO}_{2}\text{S}
Molecular Weight347.1 g/mol
CAS Number2121512-00-1
Storage ClassNon-combustible solids
Water Hazard (WGK)3

Synthesis and Manufacturing

The synthesis of 2-bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester typically follows a borylation protocol analogous to methods described in patents for related compounds .

Reaction Pathway

  • Aryl Halide Preparation: Starting from 2-bromo-6-fluoro-3-(methylthio)benzene, lithiation is achieved using an alkyl lithium reagent (e.g., nn-BuLi) at low temperatures (−78°C) .

  • Borylation: The lithiated intermediate reacts with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to form the boronic ester .

  • Workup and Purification: The crude product is isolated via aqueous extraction and purified by column chromatography or crystallization.

Optimization Considerations

  • Catalyst Selection: Palladium catalysts with bulky phosphine ligands enhance cross-coupling efficiency by mitigating undesired homo-coupling .

  • Solvent Systems: Tetrahydrofuran (THF) or 1,4-dioxane are preferred for their ability to solubilize both organic and inorganic reagents .

  • Temperature Control: Maintaining sub-zero temperatures during lithiation prevents side reactions such as proto-deboronation .

Table 2: Representative Synthesis Conditions

ParameterConditionSource
Lithiation Reagentnn-BuLi
Boron SourceB2(pin)2\text{B}_2(\text{pin})_2
CatalystPd(dppf)Cl₂
Reaction Temperature−78°C to 25°C

Applications in Organic Synthesis

This compound’s primary utility lies in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures essential in agrochemicals, pharmaceuticals, and organic materials .

Suzuki-Miyaura Coupling

The boronic ester reacts with aryl halides (e.g., bromides, iodides) under palladium catalysis to form carbon-carbon bonds. For example:

R-X+Ar-B(pin)Pd0R-Ar+X-B(pin)\text{R-X} + \text{Ar-B(pin)} \xrightarrow{\text{Pd}^0} \text{R-Ar} + \text{X-B(pin)}

where R-X\text{R-X} is an aryl halide and Ar-B(pin)\text{Ar-B(pin)} is the pinacol boronate.

Case Study: Pharmaceutical Intermediate

In the synthesis of kinase inhibitors, the methylthio group acts as a directing group for subsequent functionalization, while the fluorine atom enhances metabolic stability. Coupling with pyridine derivatives yields intermediates for anticancer agents .

Future Perspectives

Advances in catalytic systems and flow chemistry may streamline the synthesis of this boronic ester, reducing costs and improving yields. Additionally, its application in metal-organic frameworks (MOFs) and covalent organic polymers (COFs) is an emerging research frontier.

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